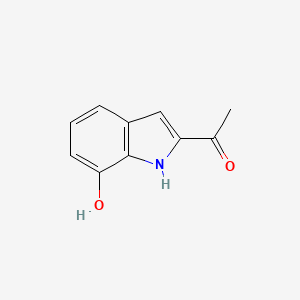

1-(7-Hydroxy-1H-indol-2-yl)ethanone

CAS No.:

Cat. No.: VC17454003

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 1-(7-hydroxy-1H-indol-2-yl)ethanone |

| Standard InChI | InChI=1S/C10H9NO2/c1-6(12)8-5-7-3-2-4-9(13)10(7)11-8/h2-5,11,13H,1H3 |

| Standard InChI Key | PUWHREARUIHDFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(N1)C(=CC=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(7-Hydroxy-1H-indol-2-yl)ethanone (molecular formula: C₁₀H₉NO₂; molecular weight: 175.18 g/mol) belongs to the indole alkaloid family. Its IUPAC name derives from the substitution pattern: a hydroxyl group (-OH) at the 7-position and an acetyl group (-COCH₃) at the 2-position of the indole heterocycle. The planar indole nucleus facilitates π-π stacking interactions, while the hydroxyl and ketone groups introduce polarity, influencing solubility and reactivity .

Key Structural Features:

-

Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Hydroxyl group at C7: Enhances hydrogen-bonding capacity and modulates electronic effects on the aromatic system.

-

Ethanone moiety at C2: Introduces electrophilic character, enabling participation in condensation and nucleophilic addition reactions.

Spectroscopic and Physical Properties

While experimental data specific to this compound is scarce, analogous indole derivatives exhibit:

-

UV-Vis absorption: Strong absorbance near 280–290 nm due to π→π* transitions in the indole system .

-

Melting point: Estimated range of 170–190°C based on structurally similar hydroxyindole derivatives.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous media, influenced by the hydroxyl group’s ionization (pKa ~9–10) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(7-Hydroxy-1H-indol-2-yl)ethanone can be approached through two primary strategies:

Strategy 2: Functional Group Interconversion

-

Oxidation of 2-(1-Hydroxyethyl)-7-hydroxyindole: Selective oxidation of a secondary alcohol to a ketone using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) .

Industrial-Scale Considerations

Scalable production would likely employ continuous flow reactors to enhance reaction efficiency and yield. Key parameters include:

-

Temperature control: Maintaining 0–5°C during acylation to minimize side reactions.

-

Catalyst optimization: Screening alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to improve regioselectivity .

Biological Activity and Mechanistic Insights

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Structurally related 2-acetylindole derivatives, such as compound 7a (2-pyridinyl-ethanone-substituted indole), exhibit IDO inhibitory activity with IC₅₀ values ~65 μM . While direct data for 1-(7-Hydroxy-1H-indol-2-yl)ethanone is unavailable, molecular docking studies suggest analogous interactions:

Proposed Binding Mode:

-

Heme coordination: The ketone oxygen may coordinate to the heme iron in IDO’s active site, similar to 1-methyltryptophan (1MT) .

-

Hydrophobic interactions: The indole core occupies the enzyme’s lipophilic A-pocket, while the hydroxyl group could form hydrogen bonds with residues in the B-pocket .

| Microorganism | MIC Range (μM) | Analog Compound |

|---|---|---|

| Staphylococcus aureus | 15.6–62.5 | 2-Hydroxy-1-(indol-3-yl)ethanone |

| Escherichia coli | 5–10 | 3-Acetylindole derivatives |

The 7-hydroxy substitution in 1-(7-Hydroxy-1H-indol-2-yl)ethanone may enhance membrane permeability compared to 3-substituted analogs, potentially lowering MIC values.

Therapeutic Applications and Research Frontiers

Oncology

Indole derivatives modulate apoptosis pathways in cancer cells. Key mechanisms include:

-

ROS generation: Ethanone-containing compounds induce reactive oxygen species (ROS), triggering mitochondrial dysfunction.

-

Checkpoint kinase inhibition: Structural analogs inhibit CHK1/2 kinases (IC₅₀: 0.5–2 μM), sensitizing tumors to DNA-damaging therapies .

Neuropharmacology

The hydroxyl group’s ability to cross the blood-brain barrier makes this compound a candidate for:

-

Neuroinflammation modulation: Targeting NLRP3 inflammasome pathways in neurodegenerative diseases .

-

Monoamine oxidase (MAO) inhibition: Preliminary studies on similar indoles show MAO-B selectivity (Ki < 1 μM) .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Achieving exclusive 2-acylation over 3-substitution requires advanced directing groups or catalytic systems.

-

Stability: The o-hydroxyketone motif may undergo keto-enol tautomerism, complicating purification and characterization .

Pharmacological Optimization

-

Prodrug strategies: Esterification of the hydroxyl group to improve oral bioavailability.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of substituents to enhance potency and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume